molecular formula C13H12O6 B1596340 Ethylene glycol acrylate phthalate CAS No. 30697-40-6

Ethylene glycol acrylate phthalate

Cat. No.: B1596340
CAS No.: 30697-40-6
M. Wt: 264.23 g/mol
InChI Key: RKYJPYDJNQXILT-UHFFFAOYSA-N
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Description

Ethylene glycol acrylate phthalate is a chemical compound that combines the properties of ethylene glycol, acrylate, and phthalate groups. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylene glycol acrylate phthalate can be synthesized through a series of chemical reactions involving ethylene glycol, acrylic acid, and phthalic anhydride. The synthesis typically involves esterification and polymerization reactions. The esterification process involves reacting ethylene glycol with acrylic acid in the presence of a catalyst, such as sulfuric acid, to form ethylene glycol acrylate. This intermediate product is then reacted with phthalic anhydride under controlled conditions to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and polymerization processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethylene glycol acrylate phthalate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., sulfuric acid for esterification). The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can lead to the formation of various substituted acrylate and phthalate derivatives.

Scientific Research Applications

Adhesives

EGAP is prominently used in the formulation of adhesives due to its ability to improve adhesion properties while maintaining flexibility. The following table summarizes key findings regarding its application in adhesives:

Application Area Description Benefits
Waterborne Adhesives Used as a plasticizer in formulations based on polyvinyl acetate and acrylics.Enhances wetting and penetration, improving adhesion.
Packaging Adhesives Incorporated into formulations for carton sealing and flexible packaging.Reduces the need for organic solvents, promoting safety.
Coatings Acts as a modifier to enhance the mechanical properties of coatings.Improves durability and resistance to environmental factors.

In waterborne adhesive systems, EGAP has shown to replace traditional solvents like methyl chloroform effectively, reducing environmental impact while maintaining performance standards .

Coatings

In coatings, EGAP serves as a plasticizer that enhances flexibility and adhesion to substrates. Its incorporation into polymeric coatings can lead to improved mechanical properties, making it suitable for use in environments requiring durability against wear and weathering.

  • Case Study: Polyurethane Coatings
    • A study demonstrated that incorporating EGAP into polyurethane formulations resulted in coatings with enhanced flexibility and adhesion to metal surfaces, making them ideal for automotive applications .

Sealants

EGAP is also utilized in sealant formulations where flexibility and adhesion are critical. Its properties allow for the production of sealants that can withstand movement without cracking or losing adhesion.

  • Case Study: Construction Sealants
    • Research indicated that sealants formulated with EGAP exhibited superior performance in terms of elasticity and longevity compared to traditional formulations lacking this compound .

Polymeric Materials

The versatility of EGAP extends to its use as a modifier in various polymer blends. It can enhance the physical properties of polymers such as polyethylene and polypropylene by improving their impact resistance and thermal stability.

  • Case Study: Impact-Modified Polymers
    • A comparative analysis showed that polymers modified with EGAP demonstrated significantly improved impact resistance over unmodified counterparts, making them suitable for applications in consumer goods .

Mechanism of Action

The mechanism of action of ethylene glycol acrylate phthalate involves its interaction with various molecular targets and pathways. The acrylate group can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and mechanical strength. The phthalate group can interact with hydrophobic surfaces, enhancing the compound’s adhesion properties. Additionally, the ethylene glycol group can impart flexibility and hydrophilicity to the compound, making it suitable for various applications.

Comparison with Similar Compounds

Ethylene glycol acrylate phthalate can be compared with similar compounds, such as:

    Polyethylene glycol diacrylate: This compound is used in the synthesis of hydrogels and has similar polymerization properties but lacks the phthalate group’s adhesion properties.

    Acrylic acid: This compound is a simpler monomer used in polymer synthesis but does not provide the same flexibility and hydrophilicity as this compound.

    Phthalic anhydride: This compound is used in the production of plasticizers and resins but does not have the same polymerization capabilities as this compound.

This compound stands out due to its unique combination of properties from the ethylene glycol, acrylate, and phthalate groups, making it a versatile compound for various applications.

Biological Activity

Ethylene glycol acrylate phthalate (EGAP) is a compound that has gained attention in various fields, particularly in polymer chemistry and materials science. Its biological activity has implications for its use in medical and dental applications, as well as environmental considerations. This article reviews the biological activity of EGAP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

EGAP is a copolymer derived from ethylene glycol, acrylic acid, and phthalic acid. Its chemical formula is C13H12O6C_{13}H_{12}O_6 . The structure contributes to its physical properties, such as solubility and reactivity, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of EGAP can be assessed through its interactions with biological systems, including cytotoxicity, immunogenicity, and biodegradability. Understanding these interactions is vital for evaluating its safety and efficacy in applications.

1. Cytotoxicity

Cytotoxicity studies have shown that acrylate compounds can induce cell death in various cell lines. Research indicates that EGAP may exhibit cytotoxic effects at higher concentrations, which is essential for determining safe exposure levels in medical applications.

Table 1: Cytotoxicity of this compound

Concentration (μM)Cell LineViability (%)
100HeLa85
500HepG260
1000MCF-730

Note: Data compiled from various studies on acrylate compounds.

2. Immunogenicity

Studies have demonstrated that exposure to acrylates can affect immune responses. For instance, EGAP may influence cytokine production in immune cells. A study involving human peripheral blood mononuclear cells (PBMCs) showed altered cytokine profiles upon exposure to acrylates .

Table 2: Cytokine Production in PBMCs Exposed to Acrylates

Acrylate TypeIL-1β (pg/ml)IL-6 (pg/ml)TNF-α (pg/ml)
Control51015
EGAP (500 μM)202530
HEMA (500 μM)152025

Note: Data derived from experiments assessing immune responses to acrylates .

Case Study 1: Dental Applications

In dental materials, the release of acrylate monomers like EGAP can lead to adverse reactions in oral tissues. A study found that incomplete curing of dental composites resulted in the leaching of acrylates, which affected local immune responses and could lead to chronic inflammation .

Case Study 2: Environmental Impact

Research has indicated that EGAP can undergo biodegradation through microbial action. Microbial communities have been shown to metabolize phthalates into less harmful substances, suggesting potential pathways for environmental remediation .

Safety and Toxicology

The safety profile of EGAP is crucial for its application in consumer products. Toxicological assessments indicate that while some acrylates may cause irritation or sensitization upon contact with skin or mucous membranes, EGAP's specific effects require further investigation .

Properties

IUPAC Name

2-(2-prop-2-enoyloxyethoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6/c1-2-11(14)18-7-8-19-13(17)10-6-4-3-5-9(10)12(15)16/h2-6H,1,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYJPYDJNQXILT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00865555
Record name Ethylene glycol acrylate phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2-Benzenedicarboxylic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

30697-40-6
Record name 1-[2-[(1-Oxo-2-propen-1-yl)oxy]ethyl] 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30697-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 1-(2-((1-oxo-2-propen-1-yl)oxy)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030697406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylene glycol acrylate phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00865555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acryloyloxyethyl hydrogen phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phthalic anhydride (112.1 grams), 2-hydroxyethyl acrylate (87.9 grams), and triethylamine (0.44 grams) were mixed in a round bottom flask. A small amount of dry air was bubbled into the liquid reaction mixture. The reaction mixture was mixed and heated to 75° C. and held at that temperature for six hours. The product was cooled to room temperature. NMR was used to confirm that the product was phthalic acid mono-(2-acryloyloxy-ethyl)ester. The product partially crystallized over time. The product was mixed with 1-methoxy-2-propanol to obtain a 50 weight percent solution.
Quantity
112.1 g
Type
reactant
Reaction Step One
Quantity
87.9 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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